molecular formula C10H21BO2 B1338277 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 67562-20-3

2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1338277
CAS RN: 67562-20-3
M. Wt: 184.09 g/mol
InChI Key: FHQMPOBQBLDZJE-UHFFFAOYSA-N
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Description

The compound 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is closely related to the structures discussed in the provided papers. Although the exact compound is not directly studied, the papers provide insights into similar compounds that can help infer properties and characteristics. The first paper discusses 2-hydroxy-5-isobutyl-1,3,2-dioxaborinane, which is an autooxidation product of a related dioxaborinane compound and provides information on its structure and conformational preferences . The second paper describes the synthesis and molecular structure of a dioxaborolane with a tetramethyl group and a phenyl ring, which shares some structural features with the compound of interest .

Synthesis Analysis

The synthesis of compounds similar to 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves reactions under an inert atmosphere, as indicated by the preparation of 4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane under a nitrogen atmosphere . This suggests that the synthesis of the compound of interest might also require careful control of the reaction environment to prevent unwanted side reactions or degradation.

Molecular Structure Analysis

The molecular structure of related compounds shows that the dioxaborolane ring can adopt different conformations. For instance, the dioxaborolane ring in the second paper has a twisted conformation on the carbon-carbon bond . This information can be extrapolated to suggest that the 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may also exhibit conformational flexibility, which could be confirmed by further studies such as X-ray analysis or NMR spectroscopy.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, they do provide insights into the reactivity of similar compounds. The first paper's focus on an autooxidation product suggests that the compound of interest may also be susceptible to oxidation reactions . The second paper's synthesis route implies that the compound may participate in reactions with alkynes under controlled conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be inferred from the related compounds. The first paper indicates that the isobutyl substituent in the related compound adopts an equatorial position, which could influence the boiling point, solubility, and stability of the compound of interest . The second paper does not report significant intermolecular interactions in the crystal, which might suggest similar behavior for the compound of interest, potentially affecting its melting point and crystal structure .

Scientific Research Applications

  • Borylation of Arenes

    • Field : Organic Chemistry
    • Application : “2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is used as a reagent to borylate arenes . Borylation is a process where a boron atom is introduced into an organic molecule. This is a key step in many synthetic processes.
  • Preparation of Fluorenylborolane

    • Field : Organic Chemistry
    • Application : “2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be used to prepare fluorenylborolane . Fluorenylborolane is a boron-containing compound that can be used in various chemical reactions.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BO2/c1-8(2)7-11-12-9(3,4)10(5,6)13-11/h8H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQMPOBQBLDZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542086
Record name 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

67562-20-3
Record name 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67562-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 50.13 g (0.494 mol) of 2-methylpropylboronic acid in 300 mL of ether, prepared by a procedure substantially similar to the foregoing, was contacted with 112.63 g (0.494 mol) of pinacol hexahydrate and stirred for 24 hours. At the end of this period, the resulting reaction mixture was diluted with 500 mL of hexane. A top layer formed which was separated from the rest of the mixture and contacted with 18 mL of water. After stirring for 15 minutes, 9.52 g of a solid separated, which was removed by filtration. The remaining hexane layer was dried over Na2SO4 and residual solvent was removed by evaporation. The remaining material was then distilled using a 6" spinning band distillation column, to obtain 43.98 g (0.239 mol, 48.4%) of an oil, bp: 65°-72°/13 mm, 1H NMR (90 MHz, CDCl3): δ0.65 (d, J=6.6 Hz, 2), 0.93 (d, J=6.6 Hz, 6), 1.25 (s, 12), 1.86 (hep, J=6.6 Hz, 1); Anal. Calcd. for C10H21O2B: C, 65.25; H, 11.50; B, 5.87; Found: C, 65.07, H, 11.52; B, 6.01.
Quantity
50.13 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
112.63 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Yield
48.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Casoni, EL Myers, VK Aggarwal - Synthesis, 2016 - thieme-connect.com
In situ generated 2-phenyl-azetidinium ylides react with boronic esters to form acyclic γ-dimethylamino tertiary boronic esters. The transformation is believed to involve the formation of a …
MA Arapoğlu - 2022 - gcris.iyte.edu.tr
Cracking is a process that long-chain hydrocarbons are broken down into more valuable fragments called naphtha cracking products. The olefins formed as a result of this process have …
Number of citations: 0 gcris.iyte.edu.tr
P Gao, HN Tsao, J Teuscher, M Grätzel - Chinese Chemical Letters, 2018 - Elsevier
Two D-π-A dyes based on fused acenes (carbazole, cyclopenta[2,1-b:3,4-b']dithiophene (CPDT) and dithieno[3,2-b:2',3'-d]pyrrole (DTP)) were synthesized, characterized using UV-vis …
Z Qiu, X Xu, L Yang, Y Pei, M Zhu, Q Peng, Y Liu - Solar Energy, 2018 - Elsevier
Two narrow band-gap small molecules with D(A-Ar) 2 framework, namely DMPh(DPP-Py) 2 and DFPh(DPP-Py) 2 , were designed and synthesized for high-performance small molecule …

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